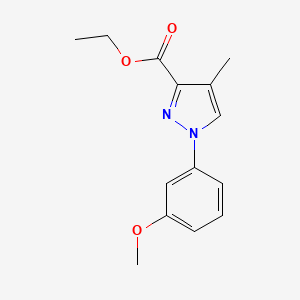![molecular formula C10H7F3O3 B8697453 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B8697453.png)
3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid
Übersicht
Beschreibung
3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid: is an organic compound with a unique structure that includes a benzene ring, a propanoic acid group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of benzene with propanoic acid derivatives under specific conditions. One common method includes the use of trifluoromethyl ketones as starting materials, which undergo a series of reactions including Friedel-Crafts acylation and subsequent oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
Beta-oxo-3-(trifluoromethyl)-propanoic acid: Similar structure but without the benzene ring.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the propanoic acid moiety.
Uniqueness
Eigenschaften
Molekularformel |
C10H7F3O3 |
|---|---|
Molekulargewicht |
232.16 g/mol |
IUPAC-Name |
3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4H,5H2,(H,15,16) |
InChI-Schlüssel |
ODTVKMNSRRLGQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B8697398.png)

![1-[2-(2-Diethoxyphosphorylethoxy)ethoxy]-2-methoxy-ethane](/img/structure/B8697419.png)







